molecular formula C10H17N3O5 B2744602 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid CAS No. 2303565-97-9

2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid

Cat. No.: B2744602
CAS No.: 2303565-97-9
M. Wt: 259.262
InChI Key: MWQISPVUJVUZAS-UHFFFAOYSA-N
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Description

2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid is a compound with the molecular formula C10H18N4O5. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol typically involves the reaction of 3-aminopropylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with ethylene oxide to introduce the ethan-1-ol group. The final product is obtained by treating the compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors under controlled temperatures and pressures to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Produces oxides or ketones.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces substituted pyrazoles or ethan-1-ol derivatives.

Scientific Research Applications

2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a ligand in the study of enzyme-substrate interactions.

    Medicine: Potential use in drug development due to its bioactive properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrazole ring can participate in π-π interactions, stabilizing the compound within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol
  • **2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride
  • **2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol sulfate

Uniqueness

2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid is unique due to its oxalate salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its hydrochloride or sulfate counterparts.

Properties

IUPAC Name

2-[4-(3-aminopropyl)pyrazol-1-yl]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.C2H2O4/c9-3-1-2-8-6-10-11(7-8)4-5-12;3-1(4)2(5)6/h6-7,12H,1-5,9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQISPVUJVUZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)CCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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